[Diisocyanato(phenyl)methyl]benzene
Description
[Diisocyanato(phenyl)methyl]benzene is an aromatic diisocyanate compound characterized by a benzene ring substituted with two isocyanate (–NCO) groups and a methyl group. Diisocyanates are critical in polymer chemistry, particularly in synthesizing polyurethanes, where they act as cross-linking agents. Their reactivity with polyols determines the mechanical and thermal properties of the resulting materials .
Properties
CAS No. |
10031-75-1 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[diisocyanato(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-11-16-15(17-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H |
InChI Key |
LNWBFIVSTXCJJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O |
Synonyms |
DIPHENYLMETHYLENEDIISOCYANATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic : Aromatic diisocyanates (e.g., MDI, XDI) exhibit higher reactivity and thermal stability compared to aliphatic HDI due to resonance stabilization of the benzene ring .
- Steric Effects : The methyl group in this compound may reduce reaction rates compared to MDI, which lacks bulky substituents .
Critical Notes:
- Storage recommendations for this compound align with other light-sensitive compounds, such as methyl phenyl sulfoxide, which mandates protection from UV exposure .
Research Findings and Data Gaps
- Toxicity Data: Limited acute toxicity data for this compound exist, though analogs like MDI show chronic exposure risks (e.g., asthma) .
- Environmental Impact : Diisocyanates hydrolyze to form amines, which may persist in aquatic systems. XDI’s decomposition products include sulfur oxides, posing additional ecological risks .
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